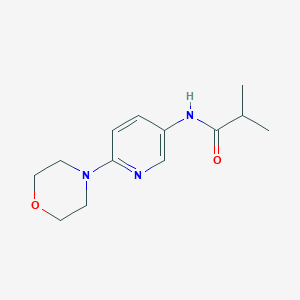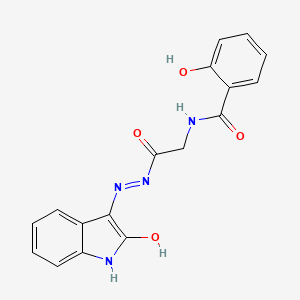![molecular formula C14H11NO2S B14950918 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused furan and pyridine ring system with a phenylsulfanyl group at the 4-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-cyano-4-methoxy-6-methylpyridine with phenylthiol in the presence of a base, followed by cyclization under acidic conditions to form the desired furopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan or pyridine rings.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-chloro-6-methyl-1H-furo[3,4-c]pyridine: Similar structure but with a chloro group instead of a phenylsulfanyl group.
4-amino-1H-furo[3,4-c]pyridine: Contains an amino group at the 4-position.
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Similar core structure with a hydroxyl group at the 7-position.
Uniqueness
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
特性
分子式 |
C14H11NO2S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
6-methyl-4-phenylsulfanyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-9-7-10-8-17-14(16)12(10)13(15-9)18-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChIキー |
LLVOYCYUTFTANQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)SC3=CC=CC=C3)C(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




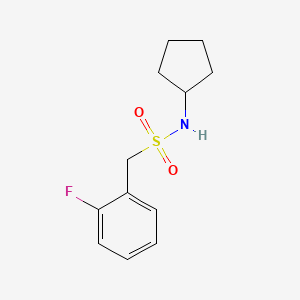
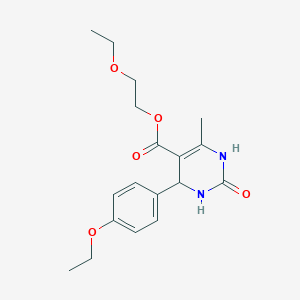
![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
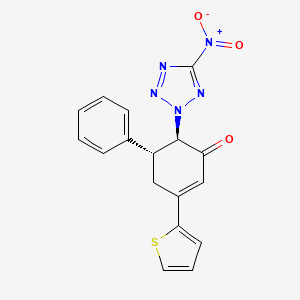
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
